Cas no 1214344-68-9 (2-Fluoro-5-(trifluoromethyl)pyrimidine)

2-Fluoro-5-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative characterized by its trifluoromethyl and fluorine substituents, which enhance its reactivity and stability in synthetic applications. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of active ingredients requiring selective fluorination. The presence of both fluorine and trifluoromethyl groups contributes to its electron-withdrawing properties, making it valuable for nucleophilic substitution reactions and cross-coupling processes. Its high purity and well-defined structure ensure consistent performance in fine chemical synthesis. The compound is typically handled under controlled conditions due to its sensitivity to moisture and reactive environments.
2-Fluoro-5-(trifluoromethyl)pyrimidine structure
1214344-68-9 structure
Product Name:2-Fluoro-5-(trifluoromethyl)pyrimidine
CAS No:1214344-68-9
MF:C5H2F4N2
MW:166.076394557953
MDL:MFCD13185662
CID:1057768
PubChem ID:20071885
Update Time:2025-05-20

2-Fluoro-5-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-(trifluoromethyl)pyrimidine
    • MS-20486
    • SB55769
    • 1214344-68-9
    • SCHEMBL11287557
    • CS-0442529
    • DB-228061
    • BBL102705
    • A935080
    • DTXSID90602138
    • AKOS017344325
    • STL556511
    • MFCD13185662
    • EN300-7291990
    • MDL: MFCD13185662
    • Inchi: 1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H
    • InChI Key: QEWJTWUFYSMONN-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(N=C1)F)(F)F

Computed Properties

  • Exact Mass: 166.01500
  • Monoisotopic Mass: 166.01541072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78000
  • LogP: 1.63450

2-Fluoro-5-(trifluoromethyl)pyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Fluoro-5-(trifluoromethyl)pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:1214344-68-9)2-Fluoro-5-(trifluoromethyl)pyrimidine
Order Number:A935080
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:16
Price ($):154.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-5-(trifluoromethyl)pyrimidine

Introduction to 2-Fluoro-5-(trifluoromethyl)pyrimidine (CAS No: 1214344-68-9)

2-Fluoro-5-(trifluoromethyl)pyrimidine, identified by its Chemical Abstracts Service number (CAS No: 1214344-68-9), is a fluorinated pyrimidine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of heterocyclic molecules characterized by a pyrimidine core, which is a fundamental structural motif in many biologically active compounds. The presence of both fluoro and trifluoromethyl substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.

The chemical structure of 2-Fluoro-5-(trifluoromethyl)pyrimidine consists of a six-membered aromatic ring containing two nitrogen atoms, with a fluorine atom attached at the 2-position and a trifluoromethyl group at the 5-position. This specific arrangement of substituents enhances the compound's reactivity and binding affinity, which are critical factors in the design of novel therapeutic agents. The fluorine atom, in particular, is known for its ability to modulate metabolic stability, lipophilicity, and pharmacokinetic profiles of pharmaceutical compounds, while the trifluoromethyl group often improves binding interactions with biological targets.

In recent years, there has been a surge in research focused on fluorinated pyrimidines due to their potential applications in oncology, antiviral therapy, and inflammatory disease treatment. The 2-Fluoro-5-(trifluoromethyl)pyrimidine derivative has been extensively studied for its role as an intermediate in the synthesis of kinase inhibitors, which are widely used in cancer therapy. For instance, modifications of this scaffold have led to the development of small-molecule inhibitors targeting tyrosine kinases, such as Janus kinases (JAKs) and platelet-derived growth factor receptors (PDGFRs). These inhibitors have shown promise in preclinical studies for their ability to disrupt aberrant signaling pathways involved in tumor growth and progression.

Moreover, the fluoro and trifluoromethyl groups in 2-Fluoro-5-(trifluoromethyl)pyrimidine contribute to its stability under various chemical conditions, which is essential for industrial-scale synthesis and formulation. This stability ensures that the compound remains intact during storage and transportation, maintaining its efficacy for downstream applications. Additionally, the electronic properties imparted by these substituents can influence the compound's solubility and bioavailability, factors that are crucial for developing orally active drugs.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-Fluoro-5-(trifluoromethyl)pyrimidine with biological targets with high accuracy. Molecular docking studies have revealed that this compound can interact with enzymes and receptors involved in metabolic disorders and infectious diseases. For example, derivatives of this scaffold have been investigated as potential treatments for hepatitis C virus (HCV) infection due to their ability to inhibit protease enzymes essential for viral replication. Such findings underscore the versatility of fluorinated pyrimidines as pharmacological tools.

The agrochemical industry has also recognized the potential of 2-Fluoro-5-(trifluoromethyl)pyrimidine as a precursor in the development of novel pesticides. Pyrimidine-based compounds are known for their efficacy against a broad spectrum of pests, and the introduction of fluorine and trifluoromethyl groups enhances their bioactivity and environmental persistence. Research has demonstrated that certain derivatives of this compound exhibit herbicidal properties by inhibiting key enzymes involved in plant growth regulation. This application highlights the broad utility of fluorinated pyrimidines beyond pharmaceuticals.

In terms of synthetic methodologies, 2-Fluoro-5-(trifluoromethyl)pyrimidine can be synthesized through various routes, including nucleophilic substitution reactions on halogenated pyrimidines or direct fluorination techniques. The choice of synthetic pathway depends on factors such as yield optimization, cost-effectiveness, and scalability. Recent innovations in green chemistry have led to the development of more sustainable methods for producing fluorinated pyrimidines using catalytic processes that minimize waste generation.

The pharmacological profile of 2-Fluoro-5-(trifluoromethyl)pyrimidine has been further explored through preclinical studies involving animal models. These studies have provided insights into its potential therapeutic effects across different disease paradigms. For instance, intravenous administration of certain derivatives has shown anti-inflammatory properties by modulating cytokine production pathways. Similarly, oral formulations have demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.

The regulatory landscape for fluorinated pyrimidines is continually evolving as new applications emerge. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for evaluating the safety and efficacy of drugs containing fluorine atoms due to their unique metabolic profiles. Manufacturers must navigate these regulations carefully to ensure compliance while accelerating the development pipeline for new therapeutics.

Looking ahead, the future prospects for 2-Fluoro-5-(trifluoromethyl)pyrimidine are promising, with ongoing research focusing on expanding its applications into areas such as photodynamic therapy and nanomedicine. The compound's ability to undergo functionalization at multiple sites allows researchers to tailor its properties for specific therapeutic needs. Collaborative efforts between academia and industry are essential to translate these findings into clinical practice.

In conclusion,2-Fluoro-5-(trifluoromethyl)pyrimidine (CAS No: 1214344-68-9) represents a significant advancement in medicinal chemistry due to its versatile structural features and broad range of applications. Its role as an intermediate in drug discovery continues to drive innovation across multiple therapeutic domains. As research progresses,this compound is poised to play an increasingly important role in addressing unmet medical needs worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1214344-68-9)2-Fluoro-5-(trifluoromethyl)pyrimidine
A935080
Purity:99%
Quantity:1g
Price ($):154.0
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